4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one
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Overview
Description
4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of oxadiazolidinones, which are known for their diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with diphenyl ketone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-indole
- 4-(4-Methoxyphenyl)-1H-imidazole
- 4-(4-Methoxyphenyl)piperazine
Uniqueness
4-(4-Methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is unique due to its oxadiazolidinone ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
62803-76-3 |
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Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-14-12-17(13-15-19)22-20(16-8-4-2-5-9-16)23(26-21(22)24)18-10-6-3-7-11-18/h2-15,20H,1H3 |
InChI Key |
HUWSYXWWAWVCJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(N(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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